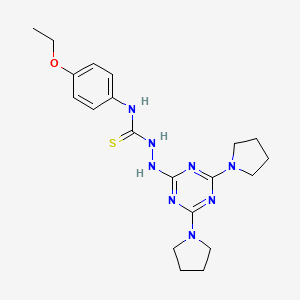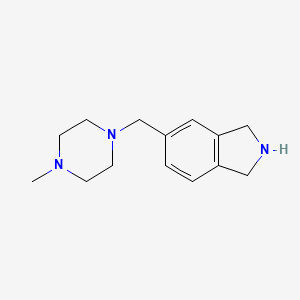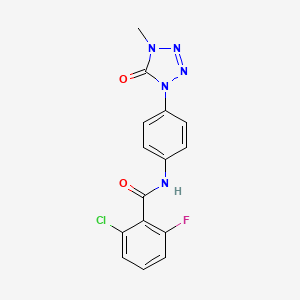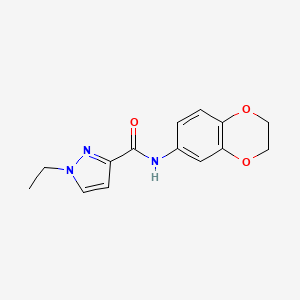
2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(4-ethoxyphenyl)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(4-ethoxyphenyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C20H28N8OS and its molecular weight is 428.56. The purity is usually 95%.
BenchChem offers high-quality 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(4-ethoxyphenyl)hydrazinecarbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(4-ethoxyphenyl)hydrazinecarbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiviral Applications
The compound has shown promise in antiviral research, particularly against the yellow fever virus (YFV). A study conducted by Moskalenko et al. (2021) involved the synthesis of derivatives of this compound and their subsequent evaluation for antiviral activity against YFV. The findings revealed that these compounds exhibited inhibitory activity against YFV at concentrations ≤10 mg/mL. Notably, the presence of an alkyl substituent in the ortho-position of the N-aryl fragment was crucial for effective inhibition of YFV growth, indicating the compound's potential as a therapeutic agent for treating yellow fever, a severe viral disease. The selectivity index values, which measure therapeutic index, were excellent due to low levels of cytotoxicity, underscoring the compound's potential as a safe and effective antiviral agent (Moskalenko et al., 2021).
Synthesis and Chemical Properties
Research into the synthesis and chemical properties of this compound and related derivatives has been extensive. Darehkordi and Ghazi (2013) explored the synthesis of hydrazine, carbothioamide derivatives by condensation reactions involving various carbonyl compounds, leading to the formation of several heterocyclic compounds. This work highlights the compound's versatility in synthesizing diverse chemical structures, which could have implications in material science, pharmaceutical research, and chemical synthesis methodologies (Darehkordi & Ghazi, 2013).
Antimicrobial and Antioxidant Activities
Another facet of the compound's applications pertains to its antimicrobial and antioxidant properties. Al-Amiery et al. (2012) investigated metal complexes of a related compound, (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide, for antifungal activities against selected fungi types and antioxidant activities through free radical scavenging ability. The study demonstrated significant antifungal activities and encouraging antioxidant properties, indicating potential applications in developing new antimicrobial and antioxidant agents (Al-Amiery et al., 2012).
Propiedades
IUPAC Name |
1-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]-3-(4-ethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N8OS/c1-2-29-16-9-7-15(8-10-16)21-20(30)26-25-17-22-18(27-11-3-4-12-27)24-19(23-17)28-13-5-6-14-28/h7-10H,2-6,11-14H2,1H3,(H2,21,26,30)(H,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLABOOHTVXIIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NNC2=NC(=NC(=N2)N3CCCC3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-chloro-4-fluorobenzenesulfonamido)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2456673.png)

![1-(3-Chloro-2-thienyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2456676.png)
![N-benzyl-N-ethyl-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2456679.png)
![2,4-Dimethyl 3-methyl-5-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2456681.png)

![1-(2-Tert-butylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2456685.png)
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]furan-2-carboxamide](/img/structure/B2456687.png)

![2-[(E)-2-(pyridin-2-yl)ethenyl]-1,3-benzoxazole](/img/structure/B2456689.png)

![N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-thiophenecarboxamide](/img/structure/B2456691.png)
![7,8-dimethoxy-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2456692.png)